Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the reaction of naphthalene derivatives with appropriate reagents to form the azetidine ring. The tert-butyl group is introduced through esterification reactions, and the hydroxy group is introduced through hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can interact with biological targets and pathways, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as a precursor for drug development. Its ability to modulate biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the azetidine ring play crucial roles in these interactions, leading to the modulation of biological processes.
Molecular Targets and Pathways: The compound can bind to receptors, enzymes, and other biological targets, influencing various signaling pathways and cellular processes. Its unique structure allows it to interact with specific molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with tert-butyl 3-hydroxy-3-(naphthalen-1-yl)azetidine-1-carboxylate and are known for their biological activities.
Azetidine Derivatives: Other azetidine derivatives with different substituents can exhibit similar properties and applications.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-naphthalen-1-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-17(2,3)22-16(20)19-11-18(21,12-19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,21H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEIUCAOOWNAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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